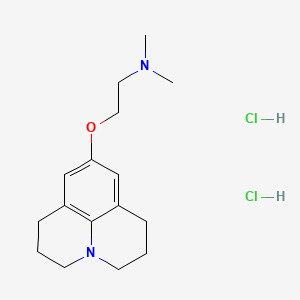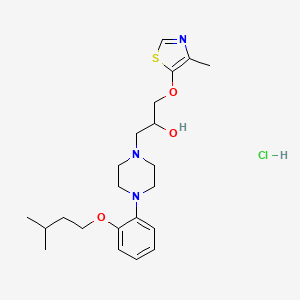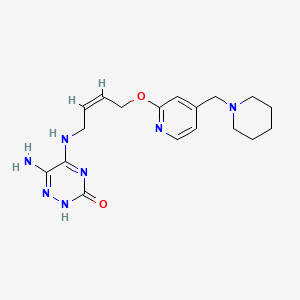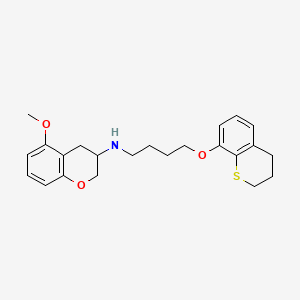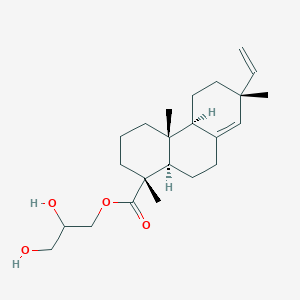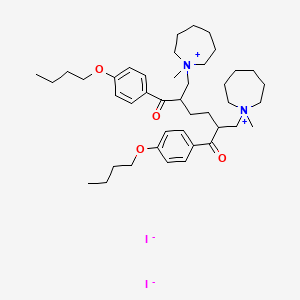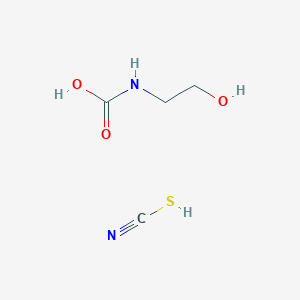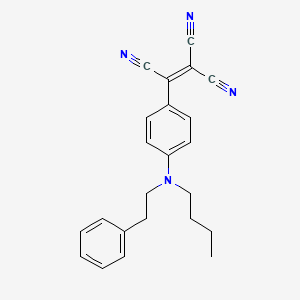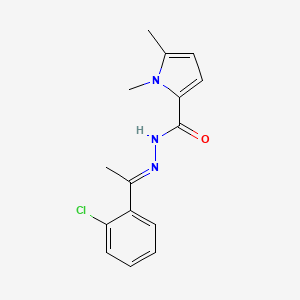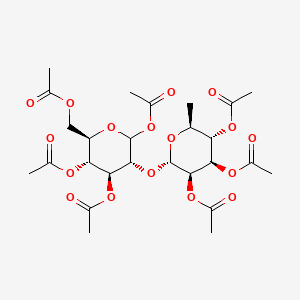
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is a complex carbohydrate derivative. It is a heptaacetate form of neohesperidose, a disaccharide composed of glucose and rhamnose. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate typically involves the acetylation of neohesperidose. The process begins with the selective protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent disaccharide.
Oxidation: The compound can be oxidized using reagents like periodic acid to cleave the glycosidic bond.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Periodic acid (HIO4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Hydrolysis: Neohesperidose.
Oxidation: Cleaved products of the glycosidic bond.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is used in various scientific research fields:
Chemistry: As a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: In the study of carbohydrate-protein interactions and as a substrate for glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The acetyl groups can be hydrolyzed by esterases, releasing the parent disaccharide, which can then participate in various biochemical pathways. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-D-glucose tetraacetate
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-rhamnopyranosyl)-D-glucose tetraacetate
Uniqueness
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is unique due to its specific acetylation pattern and the presence of the mannopyranosyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
96646-72-9 |
|---|---|
Fórmula molecular |
C26H36O17 |
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26?/m0/s1 |
Clave InChI |
PXSGTFALWGIXGH-BDAFYXQLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


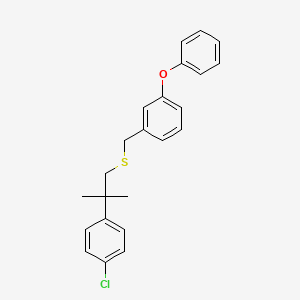
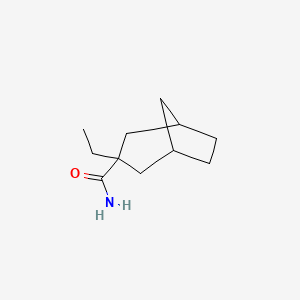
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
